![molecular formula C9H7ClS B097379 7-Chloro-3-MethylBenzo[B]Thiophene CAS No. 17514-68-0](/img/structure/B97379.png)
7-Chloro-3-MethylBenzo[B]Thiophene
Vue d'ensemble
Description
7-Chloro-3-MethylBenzo[B]Thiophene: is an organosulfur compound with the molecular formula C9H7ClS and a molecular weight of 182.67 g/mol . This compound is characterized by a benzothiophene core structure substituted with a chlorine atom at the 7th position and a methyl group at the 3rd position. It is a light yellow oil and is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, and methanol .
Applications De Recherche Scientifique
Chemistry: 7-Chloro-3-MethylBenzo[B]Thiophene is used as an intermediate in the synthesis of various organic compounds, including imidazole antifungal agents .
Biology and Medicine: It has been studied for its ability to interfere with apoptosis and DNA repair mechanisms in cancer cells .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials .
Safety and Hazards
Orientations Futures
Thiophene and its substituted derivatives, including 7-Chloro-3-MethylBenzo[B]Thiophene, show interesting applications in the field of medicinal chemistry . They are remarkably effective compounds with respect to their biological and physiological functions . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .
Mécanisme D'action
Target of Action
The primary target of 7-Chloro-3-MethylBenzo[B]Thiophene is the protein myeloid cell leukemia-1 (Mcl-1) . Mcl-1 is an anti-apoptotic protein in the Bcl-2 family, which inhibits the progression of apoptosis and promotes DNA damage repair . Overexpression of Mcl-1 is associated with drug resistance and tumor relapse .
Mode of Action
This compound interacts with Mcl-1, causing a downregulation of the protein . This leads to an increase in apoptosis and a decrease in DNA damage repair . The compound can enter cancer cells effectively and cause DNA damage while simultaneously downregulating Mcl-1 .
Biochemical Pathways
The compound affects the apoptosis pathway by downregulating Mcl-1, leading to an increase in apoptosis . It also affects the DNA damage repair pathway by inhibiting the function of Mcl-1, leading to a decrease in DNA damage repair .
Pharmacokinetics
It is known that the compound can effectively enter cancer cells . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The result of the action of this compound is an increase in apoptosis and a decrease in DNA damage repair in cancer cells . This leads to a decrease in the survival of cancer cells, especially those resistant to other treatments .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the compound should be stored in a dark place at a temperature between 2-8°C . Additionally, the compound should be handled with care to avoid dust formation and inhalation . More research is needed to fully understand how other environmental factors may influence the action, efficacy, and stability of this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-3-MethylBenzo[B]Thiophene can be achieved through various methods. One common approach involves the reaction of 2-chloro-6-(trimethylsilyl)phenyl triflate with alkynyl sulfides in the presence of a base such as cesium fluoride . This reaction proceeds through an aryne intermediate, leading to the formation of the benzothiophene ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process may include additional purification steps such as distillation or recrystallization to obtain the desired product in high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Chloro-3-MethylBenzo[B]Thiophene undergoes various chemical reactions, including:
Nitration: Introduction of a nitro group, typically at the 2-position.
Bromination: Addition of a bromine atom, also favoring the 2-position.
Acetylation: Introduction of an acetyl group at the 2-position.
Common Reagents and Conditions:
Nitration: Nitric acid and sulfuric acid.
Bromination: Bromine in the presence of a catalyst such as iron(III) bromide.
Acetylation: Acetic anhydride and a Lewis acid catalyst.
Major Products:
- 2-Nitro-7-Chloro-3-MethylBenzo[B]Thiophene
- 2-Bromo-7-Chloro-3-MethylBenzo[B]Thiophene
- 2-Acetyl-7-Chloro-3-MethylBenzo[B]Thiophene .
Comparaison Avec Des Composés Similaires
- 3-Chloro-6-MethylBenzo[B]Thiophene
- 5-Chloro-3-MethylBenzo[B]Thiophene
- 7-Chloro-3-Methyl-1-Benzothiophene
Uniqueness: 7-Chloro-3-MethylBenzo[B]Thiophene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively interact with molecular targets such as Mcl-1 sets it apart from other benzothiophene derivatives .
Propriétés
IUPAC Name |
7-chloro-3-methyl-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClS/c1-6-5-11-9-7(6)3-2-4-8(9)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIURQZBTTSWWOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1C=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30604010 | |
| Record name | 7-Chloro-3-methyl-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30604010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17514-68-0 | |
| Record name | 7-Chloro-3-methylbenzo[b]thiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17514-68-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-3-methyl benzo(b)thiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017514680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Chloro-3-methyl-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30604010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-CHLORO-3-METHYL BENZO[B]THIOPHENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.912 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


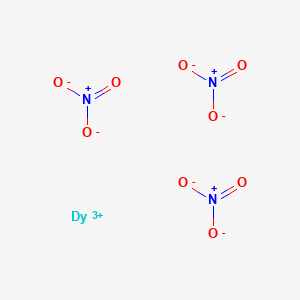

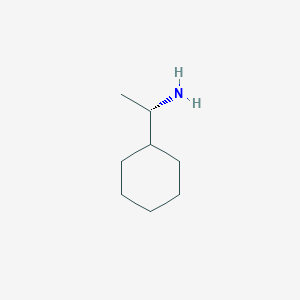

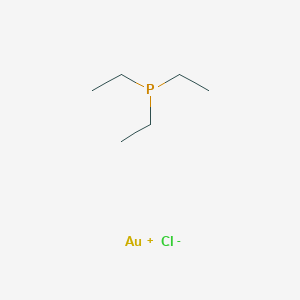
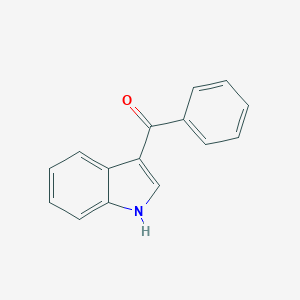

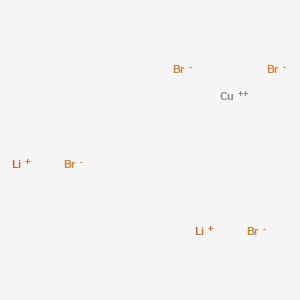
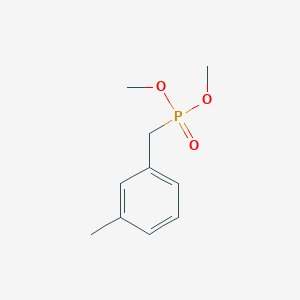
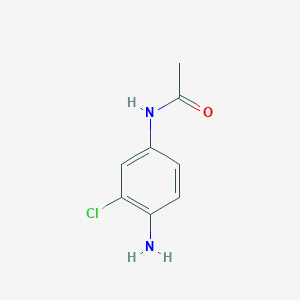
![2-[(3Z)-3-[(Z)-[3-(1,3-dioxoinden-2-ylidene)inden-1-ylidene]hydrazinylidene]inden-1-ylidene]indene-1,3-dione](/img/structure/B97317.png)


